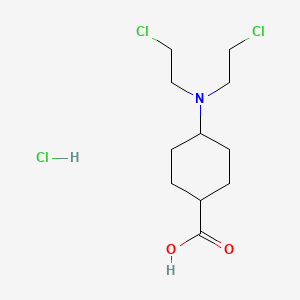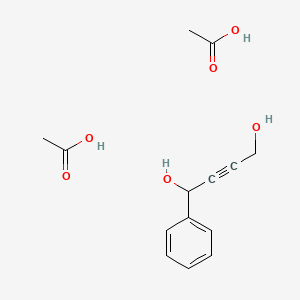
Acetic acid;1-phenylbut-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-phenylbut-2-yne-1,4-diol is an organic compound with the molecular formula C10H10O3. It is a derivative of butyne-1,4-diol, where one of the hydrogen atoms is replaced by a phenyl group and another by an acetic acid group. This compound is of interest due to its unique structure, which combines the properties of an alkyne, a diol, and an aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylbut-2-yne-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with butyne-1,4-diol and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetylene.
Coupling Reaction: The deprotonated phenylacetylene is then coupled with butyne-1,4-diol in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;1-phenylbut-2-yne-1,4-diol can undergo oxidation reactions, particularly at the alkyne and diol functional groups.
Reduction: The compound can be reduced to form saturated derivatives, such as phenylbutane-1,4-diol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated alcohols.
Substitution: Products include esters and ethers.
科学的研究の応用
Acetic acid;1-phenylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;1-phenylbut-2-yne-1,4-diol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Butynediol: A simpler analog without the phenyl and acetic acid groups.
Phenylacetylene: Contains the phenyl and alkyne groups but lacks the diol functionality.
Acetic Acid: Contains the acetic acid group but lacks the alkyne and phenyl groups.
Uniqueness
Acetic acid;1-phenylbut-2-yne-1,4-diol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its stability and potential for π-π interactions, while the alkyne and diol groups provide sites for further chemical modification.
特性
CAS番号 |
109564-84-3 |
|---|---|
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC名 |
acetic acid;1-phenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C10H10O2.2C2H4O2/c11-8-4-7-10(12)9-5-2-1-3-6-9;2*1-2(3)4/h1-3,5-6,10-12H,8H2;2*1H3,(H,3,4) |
InChIキー |
BHCVHRKTBPPERE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C#CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


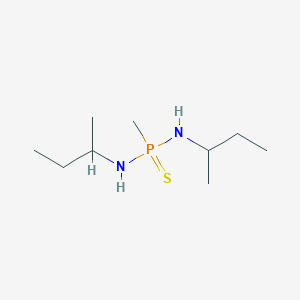
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
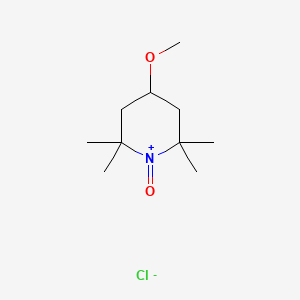
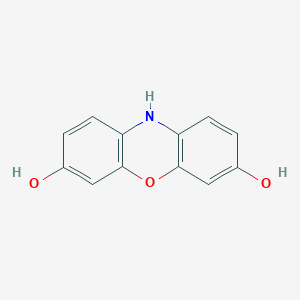

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

